molecular formula C12H15NO B10840465 1-Methyl-5-phenyl-piperidin-2-one

1-Methyl-5-phenyl-piperidin-2-one

Cat. No.: B10840465
M. Wt: 189.25 g/mol
InChI Key: ASTTXNJRFSDNDJ-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-piperidin-2-one is a piperidinone derivative characterized by a six-membered piperidine ring with a ketone group at the 2-position, a phenyl group at the 5-position, and a methyl substituent at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, organic synthesis, and material science. Its structural features, including the aromatic phenyl group and the electron-withdrawing ketone, influence its physicochemical properties (e.g., solubility, reactivity) and biological interactions.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-methyl-5-phenylpiperidin-2-one

InChI

InChI=1S/C12H15NO/c1-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

ASTTXNJRFSDNDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-piperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidine with phenylacetic acid derivatives, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts to enhance reaction rates and selectivity . The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenyl-piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, hydroxyl groups, and various nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-5-phenyl-piperidin-2-one and related piperidinone derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features/Applications Reference CAS/ID
This compound C₁₂H₁₅NO 1-Me, 5-Ph Hypothesized applications in drug discovery; structural rigidity may enhance binding affinity. Not explicitly provided
5-Methyl-5-phenylpiperidin-2-one C₁₂H₁₅NO 5-Me, 5-Ph Used in safety assessments; exhibits flammability (GHS hazard classification) . 7149-39-5
5-(Hydroxymethyl)-5-phenylpiperidin-2-one C₁₂H₁₅NO₂ 5-(CH₂OH), 5-Ph High purity (≥95%); applications in pharmaceuticals and specialty chemicals . 1909308-61-7
1-Methyl-5-(methylamino)piperidin-2-one C₇H₁₄N₂O 1-Me, 5-NHMe Potential bioactivity due to methylamino group; molecular weight 142.2 g/mol . 1339567-80-4
(4R,5R)-5-amino-4-(2,4,5-trifluorophenyl)piperidin-2-one C₁₂H₁₂F₃NO 4-(2,4,5-F₃Ph), 5-NH₂ Fluorinated analog; structural studies highlight role of fluorine in electronic effects . Not provided

Structural and Functional Analysis

  • Substituent Effects: this compound vs. 5-Methyl-5-phenylpiperidin-2-one: The positional isomerism (methyl at 1- vs. 5-position) alters steric and electronic environments. The 5-methyl analog (CAS 7149-39-5) has higher symmetry but may exhibit reduced metabolic stability compared to the 1-methyl variant . Hydroxymethyl Derivative (CAS 1909308-61-7): The hydroxymethyl group enhances polarity, improving aqueous solubility and enabling conjugation reactions in drug design .
  • Biological Relevance :

    • Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl-substituted compound) demonstrate enhanced binding to hydrophobic pockets in target proteins due to fluorine’s electronegativity and lipophilicity .
    • Cytotoxicity studies on analogs like 5-hydroxy-1-methylpiperidin-2-one suggest that substituents at the 5-position modulate bioactivity, with phenyl groups contributing to aromatic interactions in enzyme active sites .

Physicochemical Properties

  • Solubility: Hydroxymethyl and amino substituents generally increase water solubility, whereas phenyl and trifluorophenyl groups enhance lipophilicity .
  • Thermal Stability : Methyl and phenyl groups contribute to thermal stability, making these compounds suitable for high-temperature synthetic processes .

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